molecular formula C14H23ClN2O4S B2404204 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride CAS No. 1052545-83-1

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2404204
CAS No.: 1052545-83-1
M. Wt: 350.86
InChI Key: YNZNTFIWBXLQPD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride belongs to the sulfonyl piperazine class of organic compounds, characterized by the presence of a piperazine ring system connected to a sulfonyl group bearing a substituted benzene ring. The systematic nomenclature reflects the compound's structural components: a piperazine ring at position 1 is substituted with a sulfonyl group, which is further connected to a benzene ring bearing ethoxy substituents at positions 3 and 4. This nomenclature system follows established International Union of Pure and Applied Chemistry conventions for sulfonamide derivatives.

The molecular structure can be understood through comparison with related compounds found in current literature. Similar sulfonyl piperazine derivatives, such as 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride, demonstrate the general structural framework where the piperazine nitrogen forms a sulfonamide bond with the benzene ring system. The diethoxy substitution pattern in 1-(3,4-diethoxybenzenesulfonyl)piperazine hydrochloride provides distinct electronic and steric properties compared to halogenated analogs, potentially influencing both chemical reactivity and biological activity profiles.

Chemical databases and computational studies of related compounds provide insight into the expected molecular properties. For instance, 1-(4-methylbenzenesulfonyl)piperazine hydrochloride, commonly known as tosyl piperazine hydrochloride, exhibits a molecular formula of C₁₁H₁₇ClN₂O₂S with a molecular weight of 276.78 g/mol. The diethoxy-substituted analog would possess additional ethoxy groups, significantly increasing the molecular weight and altering solubility characteristics compared to simpler methyl-substituted derivatives.

Structural Component Chemical Significance Related Compound Reference
Piperazine ring Six-membered heterocycle with two nitrogen atoms Found in compounds with CAS 856843-84-0
Sulfonyl group Electron-withdrawing functionality affecting reactivity Present in tosyl derivatives
Diethoxy substitution Alkoxy groups providing lipophilic character Similar to dimethoxy analogs
Hydrochloride salt Improves aqueous solubility and stability Standard formulation for piperazine derivatives

Historical Development in Sulfonylpiperazine Chemistry

The development of sulfonyl piperazine chemistry has evolved through systematic exploration of benzene ring substitution patterns and their effects on biological activity. Early research in this field focused on simple tosyl derivatives, where 4-toluenesulfonyl chloride served as a fundamental building block for sulfonyl piperazine synthesis. The reagent 4-toluenesulfonyl chloride, with the formula CH₃C₆H₄SO₂Cl, became widely utilized in organic synthesis for converting piperazine derivatives into corresponding sulfonamides through nucleophilic substitution reactions.

Historical synthetic approaches to sulfonyl piperazine compounds have relied on established protocols for sulfonamide formation. The general reaction involves treatment of piperazine with sulfonyl chloride derivatives in the presence of base, which absorbs the hydrogen chloride byproduct. Typical bases employed in these transformations include pyridine and triethylamine, with the selection of base often proving crucial to reaction efficiency. The development of more sophisticated synthetic methodologies has enabled access to increasingly complex substitution patterns, including the diethoxy substitution characteristic of 1-(3,4-diethoxybenzenesulfonyl)piperazine hydrochloride.

Contemporary research has expanded beyond simple alkyl and halogen substitutions to explore more diverse functional group incorporation. Studies of compounds such as 1-(3,4-dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, with molecular formula C₂₀H₂₆N₂O₄S and molecular weight 390.5 g/mol, demonstrate the evolution toward more complex structural modifications. These developments have been driven by structure-activity relationship studies revealing how specific substitution patterns influence biological properties and target selectivity.

Historical Period Key Developments Representative Compounds
Early research Basic tosyl derivatives 4-Toluenesulfonyl chloride applications
Intermediate development Halogenated analogs 3,4-Dichlorobenzenesulfonyl derivatives
Contemporary research Complex substitution patterns Dimethoxybenzyl derivatives
Current investigations Targeted biological activity Enzyme inhibitor development

Significance in Medicinal Chemistry Research

Sulfonyl piperazine compounds have gained prominence in medicinal chemistry research due to their demonstrated biological activities across multiple therapeutic areas. Recent investigations have identified sulfonyl piperazine scaffolds as effective inhibitors of various enzymes, including LpxH, which plays a crucial role in bacterial lipopolysaccharide biosynthesis. The structural framework provided by sulfonyl piperazine derivatives enables precise molecular recognition and binding to specific protein targets, making them valuable lead compounds for drug development programs.

The significance of substitution pattern optimization has been demonstrated through systematic structure-activity relationship studies. Research on LpxH inhibitors revealed how modifications to the benzene ring substituents can dramatically influence potency and selectivity profiles. Compounds such as AZ1, featuring an indoline ring system connected to a sulfonyl piperazine core, displayed antibiotic activity against efflux-deficient Escherichia coli strains. Subsequent structural modifications, including the incorporation of trifluoromethyl and chloro substituents, resulted in enhanced enzymatic potency and improved antibacterial activity against wild-type Klebsiella pneumoniae.

The therapeutic potential of sulfonyl piperazine derivatives extends beyond antimicrobial applications. Studies in human immunodeficiency virus research have explored piperazine sulfonamide cores as protease inhibitors, demonstrating the versatility of this chemical scaffold. The binding conformations observed in crystal structures reveal how the sulfonyl group can form direct interactions with target proteins, displacing water molecules and enhancing binding affinity. These findings underscore the importance of sulfonyl piperazine chemistry in contemporary drug discovery efforts.

Research applications of compounds similar to 1-(3,4-diethoxybenzenesulfonyl)piperazine hydrochloride span multiple therapeutic areas, with particular emphasis on their potential as enzyme inhibitors and antimicrobial agents. The structural features characteristic of this compound class, including the electron-withdrawing nature of the sulfonyl group and the conformational flexibility provided by the piperazine ring, contribute to their observed biological activities and make them attractive candidates for further pharmaceutical development.

Research Application Biological Target Structural Requirements Reference Studies
Antimicrobial activity Bacterial enzymes Sulfonyl piperazine core LpxH inhibitor research
Antiviral development Viral proteases Piperazine sulfonamide framework HIV protease studies
Enzyme inhibition Various enzymatic targets Specific substitution patterns Structure-activity relationships
Lead optimization Multiple therapeutic areas Scaffold modification strategies Contemporary medicinal chemistry

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S.ClH/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16;/h5-6,11,15H,3-4,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZNTFIWBXLQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.

Scientific Research Applications

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituents attached to the aromatic ring and the nature of the linker. Key comparisons include:

Compound Substituents Molecular Weight Key Features
1-(3,4-Diethoxybenzenesulfonyl)piperazine HCl 3,4-diethoxy ~404.9 g/mol¹ Electron-donating ethoxy groups; sulfonyl linker enhances stability .
1-(3,4-Dichlorophenyl)piperazine HCl 3,4-dichloro 267.58 g/mol Electron-withdrawing Cl groups; higher lipophilicity .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 246.2 g/mol Strong electron-withdrawing CF₃ group; high affinity for 5-HT₁A/₂C receptors .
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-methylenedioxy 234.3 g/mol Methylenedioxy ring mimics MDMA; serotonin/dopamine reuptake inhibition .
SA4503 (Sigma-1 agonist) 3,4-dimethoxyphenethyl 457.4 g/mol Sigma-1 receptor agonism; neuroprotective effects in motor function .

¹*Calculated based on molecular formula (C₁₃H₂₁ClN₂O₅S).

Structural Insights :

  • Electron-Donating vs. Withdrawing Groups : The diethoxy substituents in the target compound contrast with electron-withdrawing groups (e.g., Cl in 1-(3,4-Dichlorophenyl)piperazine HCl or CF₃ in TFMPP). Ethoxy groups may enhance metabolic stability compared to methoxy or methylenedioxy groups .

Pharmacological Profiles

Serotonergic Activity
  • TFMPP: Binds to 5-HT₁A/₂C receptors with nanomolar affinity, mimicking MDMA’s effects but with lower potency .
  • MDBP: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, producing entactogenic effects similar to MDMA .
  • 1-(3,4-Diethoxybenzenesulfonyl)piperazine HCl : The diethoxy groups may reduce serotonin receptor affinity compared to TFMPP or MDBP, but the sulfonyl group could enhance selectivity for specific subtypes .
Sigma Receptor Interactions
  • SA4503 : A sigma-1 agonist with neuroprotective properties, reducing immobility in behavioral despair tests (e.g., forced swimming) .
  • Target Compound : The diethoxybenzenesulfonyl moiety may confer sigma-1 affinity, though likely weaker than SA4503 due to differences in substituent positioning and linker chemistry .

Physicochemical Properties

  • Stability : Sulfonyl linkers generally enhance chemical stability over esters or amines, reducing susceptibility to enzymatic degradation .

Biological Activity

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with piperazine. This reaction is usually conducted in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature. The product is purified and converted to its hydrochloride salt through treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it was reported to inhibit cell proliferation in various cancer cell lines, including HepG2 and HCT116, with IC50 values ranging from 12.5 µM to 50.6 µM . The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
HepG212.5 - 50.6Cell cycle arrest, apoptosis
HCT11615.4 - 67.6Inhibition of cell proliferation

Neurological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly regarding its effects on dopamine and serotonin levels. Increased levels of these neurotransmitters can lead to both therapeutic effects and adverse reactions, indicating a complex profile that warrants further investigation .

The biological activity of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. It may inhibit critical enzymes or modulate receptor activity, leading to its observed pharmacological effects .

Case Studies

A series of studies have evaluated the compound's efficacy in various experimental models:

  • Anticancer Studies : In vitro studies demonstrated that the compound could significantly reduce tumor cell viability and induce apoptosis in prostate cancer cells (PC3) through mitochondrial pathways .
  • Neuropharmacological Studies : Research on piperazine derivatives indicated potential behavioral effects related to increased neurotransmitter levels, which could inform therapeutic uses as well as highlight risks associated with overdose or misuse .

Q & A

Basic: What are the established synthetic routes for 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylation of piperazine with 3,4-diethoxybenzenesulfonyl chloride. A general protocol adapted from sulfonohydrazide synthesis (e.g., ) includes:

  • Reacting 3,4-diethoxybenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., chloroform or DCM) at 0–25°C.
  • Neutralizing excess hydrazine (if used) and isolating the product via aqueous workup (e.g., NaCl-saturated water) followed by solvent evaporation.
  • Purification via recrystallization or column chromatography.
    Optimization: Adjust stoichiometry (1:1 molar ratio for sulfonyl chloride:piperazine), solvent choice (chloroform improves yield), and reaction time (4–6 hours). Monitor purity via HPLC .

Basic: Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy: Confirm sulfonyl and piperazine moieties. The diethoxybenzene protons appear as distinct aromatic signals (δ 6.5–7.5 ppm), while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for C₁₄H₂₁N₂O₄SCl: ~348.8 g/mol).
  • HPLC: Assess purity using a C18 column with UV detection at λmax ~280 nm (aromatic absorption) .
  • Elemental Analysis: Validate C, H, N, S, and Cl content .

Basic: What are the standard protocols for evaluating its biological activity in preclinical studies?

Answer:

  • Receptor Binding Assays: Screen for affinity toward serotonin (5-HT) or dopamine receptors, common targets for piperazine derivatives. Use radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .
  • Enzyme Inhibition Studies: Test sulfonamide-mediated inhibition of carbonic anhydrase or acetylcholinesterase via spectrophotometric methods .
  • Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Cross-Validation: Replicate assays under standardized conditions (pH, temperature, cell line). For example, conflicting receptor binding data may arise from differences in membrane preparation or ligand concentrations .
  • Structural Confirmation: Re-analyze batch purity via NMR and HPLC to rule out impurities affecting activity .
  • Computational Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .

Advanced: What strategies improve solubility and stability in aqueous solutions for pharmacological assays?

Answer:

  • Salt Formation: Use hydrochloride salts (as in the target compound) to enhance water solubility. Confirm stability via pH-dependent degradation studies (e.g., pH 2–7) .
  • Co-Solvents: Add DMSO (≤1%) or cyclodextrins to maintain solubility without denaturing proteins in assays .
  • Lyophilization: Prepare stable lyophilized powders for long-term storage, reconstituted in buffer immediately before use .

Advanced: How can researchers design experiments to probe the role of the 3,4-diethoxy group in modulating biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., 3,4-dimethoxy or 3,4-dihydroxy) and compare activity.
  • Metabolic Stability Assays: Use liver microsomes to assess ethoxy group demethylation rates via LC-MS .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to visualize substituent interactions .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
  • Waste Disposal: Collect in sealed containers labeled for halogenated waste, incinerated under EPA guidelines .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Process Optimization: Use flow chemistry for controlled sulfonylation, reducing side reactions.
  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Quality Control: Implement inline FTIR to monitor reaction progress and adjust reagent addition rates .

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